Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyphenyl group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyphenyl Group: This step involves the attachment of the hydroxyphenyl group to the piperidine ring, often through a substitution reaction.
Addition of the Methoxyethyl Group: This is typically done through an alkylation reaction.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, potentially modulating their activity. The piperidine ring can also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate can be compared with similar compounds such as:
4-(4-Hydroxyphenyl)-2-butanone: Known for its use in flavor and fragrance industries.
4-(1-hydroxy-2-{[4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl)phenol: Studied for its biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO4/c1-4-26-20(24)21(13-16-25-3)11-14-22(15-12-21)17(2)5-6-18-7-9-19(23)10-8-18/h7-10,17,23H,4-6,11-16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRUQECJQUYIER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(C)CCC2=CC=C(C=C2)O)CCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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